molecular formula C8H5ClO3 B8748829 4-chloro-5-hydroxy-2-benzofuran-1(3H)-one CAS No. 1255206-93-9

4-chloro-5-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B8748829
CAS No.: 1255206-93-9
M. Wt: 184.57 g/mol
InChI Key: QIFRXIGPRHQXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-hydroxy-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

1255206-93-9

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

IUPAC Name

4-chloro-5-hydroxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H5ClO3/c9-7-5-3-12-8(11)4(5)1-2-6(7)10/h1-2,10H,3H2

InChI Key

QIFRXIGPRHQXGY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)O)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask charged with 4-bromo-2-chloro-3-(hydroxymethyl)phenol (2.44 g, 10.3 mmol) and a stir bar was added CuCN (2.76 g, 30.8 mmol) and DMF (25 mL). The flask was fitted with a condenser and purged three times with Nitrogen. The solution was then heated to 145° C. for 2 hours. At that point, water (0.555 mL, 30.8 mmol) was added to the reaction via a syringe, and the reaction was kept at 100° C. for another 24 hours. The reaction was cooled to RT, diluted with DCM (100 mL), and filtered through a pad of celite to remove the solids. The filtrate was washed with saturated NH4OAc, dried over sodium sulfate, concentrated and purified by silica gel flash chromatography. 4-Chloro-5-hydroxy-2-benzofuran-1(3H)-one was collected after removal of solvents. 1H-NMR (500 MHz, CDCl3) δ ppm 9.13 (broad, 1H), 7.68 (d, J=8.5 Hz, 1H), 7.19 (d, J=8.5 Hz, 1H), 5.23 (s, 2H).
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.555 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.